N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anticancer properties . The presence of the oxadiazole ring system in the compound contributes to its wide range of pharmacological activities .
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide typically involves the following steps :
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Methylsulfanylbenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 4-methylsulfanylbenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antitubercular activities, making it a candidate for drug development.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide involves its interaction with specific molecular targets . The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide can be compared with other oxadiazole derivatives, such as :
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. The unique combination of the chlorophenyl and methylsulfanyl groups in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-8-4-10(5-9-13)14(21)18-16-20-19-15(22-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPOQQNTEWCKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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